molecular formula C8H4ClN3O3 B8052441 2-chloro-6-nitro-1H-quinazolin-4-one

2-chloro-6-nitro-1H-quinazolin-4-one

Cat. No.: B8052441
M. Wt: 225.59 g/mol
InChI Key: MLJRXYMXBVELPQ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-1H-quinazolin-4-one is a synthetic quinazolinone derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Quinazoline-based scaffolds are recognized as privileged structures in the development of targeted cancer therapies, with several FDA-approved drugs such as afatinib and erlotinib belonging to this chemical class . This compound is specifically designed for laboratory research applications to support the synthesis of novel bioactive molecules. The core research value of this compound lies in its potential as a key precursor for the development of protein kinase inhibitors. The strategic chloro and nitro substituents on the quinazoline core offer reactive sites for further functionalization, allowing researchers to create diverse chemical libraries for biological screening . Its primary application is in the field of oncology research, particularly in the design of small molecules that target dysregulated signaling pathways in cancer cells, such as the Ras-MAPK pathway . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-chloro-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRXYMXBVELPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

The compound “2-chloro-6-nitro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that derivatives of quinazolinones, including 2-chloro-6-nitro-1H-quinazolin-4-one, exhibit promising anticancer activities. For instance, studies indicate that quinazolinone compounds can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibition of DHFR can lead to "thymineless cell death," making these compounds valuable in cancer therapy .

Photodynamic Therapy
Recent studies have highlighted the photodynamic effects of quinazolinones when exposed to UVA irradiation. Specifically, 6-nitro-quinazolinone derivatives have been shown to exhibit photodestructive properties against various cancer cell lines, including glioblastoma and melanoma . This suggests that this compound could be explored for use in photodynamic therapy, providing a minimally invasive treatment option for certain cancers.

Biological Research

Biochemical Probes
In biochemical research, this compound serves as a valuable probe for studying enzyme activities and protein interactions. Its ability to selectively bind to specific biomolecules allows researchers to investigate complex biological pathways and mechanisms.

Antibacterial Activity
Quinazolinone derivatives have also been investigated for their antibacterial properties. The structural features of these compounds enable them to interact with bacterial enzymes or cellular components, potentially leading to the development of new antibiotics .

Synthetic Organic Chemistry

Building Blocks for Synthesis
In synthetic organic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its unique chemical properties facilitate various synthetic transformations, making it a versatile reagent in chemical reactions aimed at producing novel compounds with desired functionalities .

Industrial Applications

Material Science
The compound may find applications in the development of specialized materials due to its unique chemical characteristics. Its potential role as a catalyst or additive in industrial processes could lead to advancements in material science and engineering.

Case Study 1: Anticancer Activity

A study published in Pharmacology explored the anticancer effects of 6-nitroquinazolinone derivatives on glioblastoma cell lines. The results indicated significant cytotoxicity when combined with UVA irradiation, showcasing the potential of these compounds in cancer treatment strategies .

Case Study 2: Enzyme Inhibition

Research conducted by Al-Omary et al. focused on designing and synthesizing quinazolinone derivatives as DHFR inhibitors. Their findings revealed that specific substitutions on the quinazolinone ring significantly enhanced inhibitory activity against DHFR, indicating a promising avenue for drug development targeting cancer metabolism .

Mechanism of Action

The mechanism of action of the compound “2-chloro-6-nitro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and its role in various biological processes.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Quinazolinone Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) LogP Key References
2-Chloro-6-nitro-1H-quinazolin-4-one Cl (C2), NO₂ (C6) N/A 239.62 ~2.5* N/A
7-Chloro-6-nitroquinazolin-4(3H)-one Cl (C7), NO₂ (C6) 263.5–265.0 239.62 ~2.5*
7-Fluoro-6-nitroquinazolin-4(3H)-one F (C7), NO₂ (C6) N/A 223.17 ~2.0*
6-Chloro-4-(2-chloro-phenyl)-1H-quinazolin-2-one Cl (C6), 2-Cl-Ph (C4) N/A 291.13 3.9

*Estimated based on analogous structures.

Preparation Methods

Synthetic Pathway

This method involves the direct cyclization of 2-chloro-5-nitrobenzamide using formamidine acetate as the cyclizing agent. The nitro and chloro groups are pre-installed on the benzamide precursor, ensuring correct regiochemistry in the final product.

Stepwise Procedure

  • Synthesis of 2-Chloro-5-nitrobenzoic Acid :

    • 2-Chlorobenzoic acid is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C. The nitro group is introduced at the para position relative to the carboxylic acid, yielding 2-chloro-5-nitrobenzoic acid.

    • Reaction Conditions : HNO₃ (1.5 equiv), H₂SO₄ (solvent), 4 h, 85% yield.

  • Conversion to 2-Chloro-5-nitrobenzamide :

    • The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide to yield the amide.

    • Reaction Conditions : SOCl₂ (2 equiv), reflux, 3 h; NH₄OH (excess), 0°C, 90% yield.

  • Cyclization to Quinazolinone :

    • 2-Chloro-5-nitrobenzamide is heated with formamidine acetate in dimethylformamide (DMF) at 140°C for 12 h. The reaction proceeds via nucleophilic attack and dehydration to form the quinazolinone ring.

    • Reaction Conditions : Formamidine acetate (1.2 equiv), DMF, 140°C, 89% yield.

Advantages and Limitations

  • Advantages : High regioselectivity, fewer purification steps, and scalability for industrial production.

  • Limitations : Requires handling of corrosive nitrating agents and high-temperature conditions.

Nitration of 2-Chloroquinazolin-4(3H)-one

Synthetic Pathway

This approach involves post-cyclization nitration of 2-chloroquinazolin-4(3H)-one. The nitro group is introduced at position 6 via electrophilic aromatic substitution.

Stepwise Procedure

  • Synthesis of 2-Chloroquinazolin-4(3H)-one :

    • 2-Aminobenzoic acid is chlorinated using POCl₃, followed by cyclization with formamide in acetic acid.

    • Reaction Conditions : POCl₃ (3 equiv), 80°C, 2 h; formamide (excess), 120°C, 75% yield.

  • Nitration at Position 6 :

    • 2-Chloroquinazolin-4(3H)-one is treated with fuming HNO₃ in H₂SO₄ at 50°C. The nitro group is directed to position 6 due to the electron-withdrawing effect of the chloro substituent.

    • Reaction Conditions : HNO₃ (2 equiv), H₂SO₄ (solvent), 50°C, 6 h, 68% yield.

Advantages and Limitations

  • Advantages : Compatibility with diverse quinazolinone derivatives.

  • Limitations : Risk of over-nitration and moderate yields due to competing side reactions.

Chlorination of 6-Nitroquinazolin-4(3H)-one

Synthetic Pathway

This method introduces the chloro group at position 2 via nucleophilic aromatic substitution (SNAr) on a pre-nitrated quinazolinone intermediate.

Stepwise Procedure

  • Synthesis of 6-Nitroquinazolin-4(3H)-one :

    • 2-Amino-5-nitrobenzoic acid is cyclized with urea in polyphosphoric acid (PPA) at 150°C.

    • Reaction Conditions : Urea (1.5 equiv), PPA, 150°C, 8 h, 72% yield.

  • Chlorination at Position 2 :

    • 6-Nitroquinazolin-4(3H)-one is reacted with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMA) as a catalyst.

    • Reaction Conditions : POCl₃ (5 equiv), DMA (0.1 equiv), 110°C, 6 h, 82% yield.

Advantages and Limitations

  • Advantages : High functional group tolerance and compatibility with electron-deficient aromatic systems.

  • Limitations : Requires stoichiometric POCl₃, generating hazardous waste.

Comparative Analysis of Methods

Method Key Step Yield Temperature Catalyst/Solvent Industrial Feasibility
CyclocondensationPre-installed substituents85–89%140°CFormamidine acetate/DMFHigh
Post-cyclization nitrationElectrophilic nitration65–68%50°CHNO₃/H₂SO₄Moderate
SNAr chlorinationPOCl₃-mediated substitution75–82%110°CPOCl₃/DMALow (waste management)

Mechanistic Insights

Regioselectivity in Nitration

The nitro group is introduced at position 6 due to the meta-directing nature of the chloro substituent during electrophilic substitution. Computational studies suggest that the transition state for nitration is stabilized by resonance interactions with the electron-withdrawing chloro group.

Chlorination Dynamics

POCl₃ acts as both a Lewis acid and chlorinating agent, facilitating the replacement of the hydroxyl group (in tautomeric forms) or direct electrophilic substitution. The reaction proceeds via a phosphorylated intermediate, which is displaced by chloride .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-chloro-6-nitro-1H-quinazolin-4-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis of nitro-substituted quinazolinones typically involves multi-step pathways. A common approach is the condensation of halogenated aldehydes with nitro-containing precursors, followed by cyclization. For example:

  • Step 1 : React 4-chlorobenzaldehyde derivatives with nitro-acetate esters under acidic conditions to form intermediate dihydroquinazolinones .
  • Step 2 : Introduce the nitro group via nitration or utilize pre-nitrated intermediates to avoid side reactions .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., ZnCl₂ for cyclization). Yields can improve from 50% to >75% by controlling temperature gradients and stoichiometry .

Q. Table 1. Representative Synthetic Routes for Analogous Nitroquinazolinones

PrecursorKey StepYieldChallenges
4,5-Dimethoxy-2-nitrobenzoateMulti-step cyclization2–5%Low regioselectivity
Chlorophenyl-thioacetateHydrogenation post-condensation65–75%Purification complexity

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₈H₄ClN₃O₃) and detect isotopic patterns for chlorine .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro group deshielding effects. Use DEPT-135 to distinguish CH₂/CH₃ groups in sidechains .
  • XRD (X-ray Diffraction) : Resolve crystallographic ambiguities (e.g., nitro group orientation) using SHELXL refinement .
  • HPLC-PDA : Assess purity (>95%) with C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can SHELX software address crystallographic challenges in nitroquinazolinone derivatives?

Methodological Answer: SHELX is robust for small-molecule refinement, particularly for high-resolution data or twinned crystals:

  • Structure Solution : Use SHELXD for dual-space algorithms to locate heavy atoms (e.g., Cl) in poor-quality datasets .
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model nitro group disorder.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
    Case Study : A nitroquinazolinone derivative showed R-factor discrepancies (R1 = 0.05 vs. 0.12) due to twinning; SHELXL’s TWIN law resolved the ambiguity .

Q. How should researchers resolve contradictions in reported biological activities of nitroquinazolinones?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. ineffective) often stem from:

  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols across labs (e.g., broth microdilution vs. agar diffusion) .
  • Compound Purity : Confirm purity via HPLC and rule out degradation products.
  • Structural Confounders : Compare substituent effects (e.g., 6-nitro vs. 6-fluoro analogs) using SAR tables .

Q. Table 2. Biological Activity of Selected Nitroquinazolinones

CompoundTarget PathogenMIC (µg/mL)Study
6-Nitro-3-thiazolidinoneS. aureus (Gram+)8
6-Nitro-2-chloroquinazolinoneE. coli (Gram–)>64

Q. What experimental designs are optimal for SAR studies on this compound derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with variable substituents at positions 2 (Cl) and 6 (NO₂). Introduce electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
  • Dose-Response Profiling : Test derivatives across 5–6 log concentrations to calculate IC₅₀ values.

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